

Synthesis, Mechanism, and Profiling of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

CAS No.: 1017396-25-6

Cat. No.: B3033317

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Executive Summary

The exploration of monoamine uptake inhibitors has been drastically advanced by the optimization of substituted phenylmorpholines. Compounds such as phenmetrazine and its 5,5-dimethyl analogue (G-130) have served as historic templates for robust central nervous system (CNS) stimulants[1]. Modern structural derivations aim to decouple the therapeutic norepinephrine-dopamine reuptake inhibition (NDRI) from excessive monoamine release. The molecule **2-(3-chlorophenyl)-5,5-dimethylmorpholine** (CAS 1017396-25-6)[2] occupies a pivotal space in this chemical topology. By omitting the C3-methyl group found in the related therapeutic agent radafaxine, while retaining the essential 5,5-dimethyl substitution and 3-chloroaryl group, this scaffold offers a rigidified, metabolically stable pharmacophore highly specific to dopamine (DAT) and norepinephrine (NET) transporters[3].

This technical guide defines the foundational retrosynthesis, operational methodologies, and pharmacological underpinnings required to synthesize and evaluate this critical molecular scaffold.

Chemical Topology & Synthetic Rationale

The core chemical challenge in synthesizing 1,4-oxazine (morpholine) rings is ensuring the exact regiospecific connectivity of the heteroatoms without promoting intermolecular polymerization or over-alkylation.

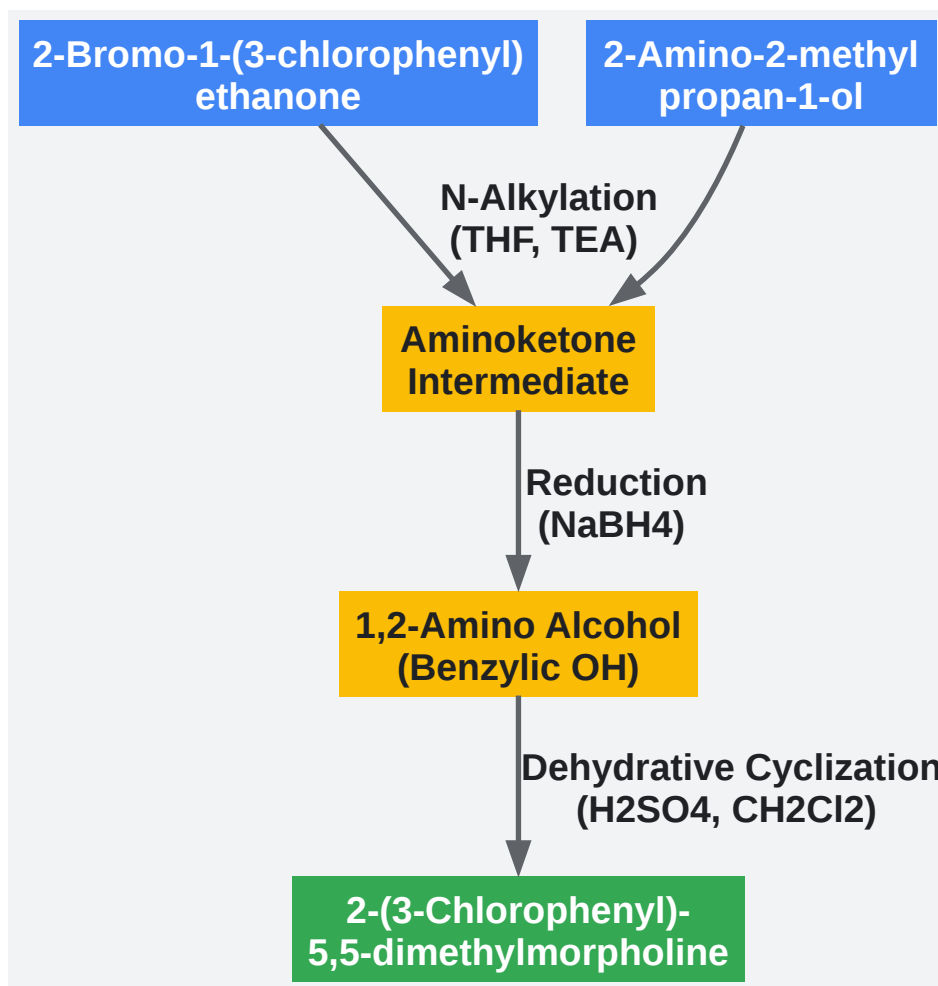
For **2-(3-chlorophenyl)-5,5-dimethylmorpholine**, the most field-validated, high-yield approach involves the bimolecular coupling of an

-halogenated ketone with a sterically hindered amino alcohol, followed by a sequence of hydride reduction and acid-catalyzed intramolecular dehydration[4].

- **Electrophilic Scaffold:** 2-bromo-1-(3-chlorophenyl)ethanone serves as the foundational aryl-ketone.
- **Nucleophilic Alkylator:** 2-amino-2-methylpropan-1-ol introduces the nitrogen, the 5,5-dimethyl moiety, and the primary oxygen requisite for ring closure.
- **Causality in Reaction Design:** The tertiary nature of the

-carbon adjacent to the amine in 2-amino-2-methylpropan-1-ol is a critical design choice. The severe steric bulk of the gem-dimethyl group prevents subsequent

over-alkylation of the intermediate secondary amine, trapping the reaction strictly at the mono-alkylated intermediate stage.



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Synthetic pathway of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine from haloketones.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the synthetic protocol below integrates targeted validation checkpoints. This establishes a self-correcting workflow that prevents the propagation of impurities across synthesis steps.

Step 1: Regiospecific N-Alkylation

Objective: Synthesize 1-(3-chlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone.

- Procedure: Dissolve 1.0 equivalent of 2-bromo-1-(3-chlorophenyl)ethanone in anhydrous tetrahydrofuran (THF) under an inert

atmosphere. Cool the reaction vessel to 0 °C. Add 1.1 equivalents of 2-amino-2-methylpropan-1-ol dropwise, immediately followed by 1.5 equivalents of triethylamine (TEA) to scavenge hydrobromic acid. Allow the mixture to warm to ambient temperature and stir for 12 hours. Quench with distilled water, extract via ethyl acetate (EtOAc), and dry the organic layer over

- Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 7:3). The highly UV-active bromoketone must be completely consumed. Utilize LC-MS to confirm the exact mass of the intermediate aminoketone prior to proceeding.

Step 2: Chemoselective Carbonyl Reduction

Objective: Reduce the planar

carbonyl to a chiral

benzylic alcohol.

- Procedure: Suspend the crude aminoketone in anhydrous methanol and cool to 0 °C to strictly control the reaction's exotherm. Slowly add 1.5 equivalents of sodium borohydride () in sequential portions over 30 minutes. Stir for an additional 2 hours. Carefully neutralize the unreacted hydride with 1M HCl until gas evolution ceases, then basify with saturated prior to EtOAc extraction.
- Validation Checkpoint: Infrared (IR) spectroscopy of the concentrated crude must demonstrate the absolute disappearance of the prominent ketone carbonyl stretch () and the concomitant emergence of a broad O-H stretch ().

Step 3: Acid-Catalyzed Intramolecular Etherification

Objective: Dehydrative cyclization to yield the morpholine core.

- Procedure: Dissolve the 1,2-amino alcohol intermediate in anhydrous dichloromethane (

) at 0 °C. Introduce 5.0 equivalents of concentrated sulfuric acid (

) dropwise. Causality: The potent acid protonates the newly formed benzylic alcohol, generating a resonance-stabilized benzylic carbocation. The unhindered primary hydroxyl oxygen acts as an intramolecular nucleophile, stereoselectively attacking the carbocation to forge the 6-membered 1,4-oxazine ring. Stir for 16 hours at ambient temperature. Pour the mixture over crushed ice, basify cautiously to pH 10 with cold 5M NaOH, and extract with

.

- Validation Checkpoint:

NMR (

) will definitively confirm cyclization by the elimination of the broad primary and secondary hydroxyl proton resonances. A characteristic upfield shift in the benzylic proton (

) unambiguously confirms the presence of the ethereal

linkage.

Pharmacological Profiling & Quantitative SAR

Substituted phenylmorpholines act dynamically upon monoamine transporters. While exact proprietary parameters for the pure **2-(3-chlorophenyl)-5,5-dimethylmorpholine** molecule are strictly isolated[2], structural homology modeling against comprehensively documented 3,5,5-trimethyl morpholine analogues (extrapolated from in vitro uptake inhibition screens) yields high-confidence baseline predictions[4].

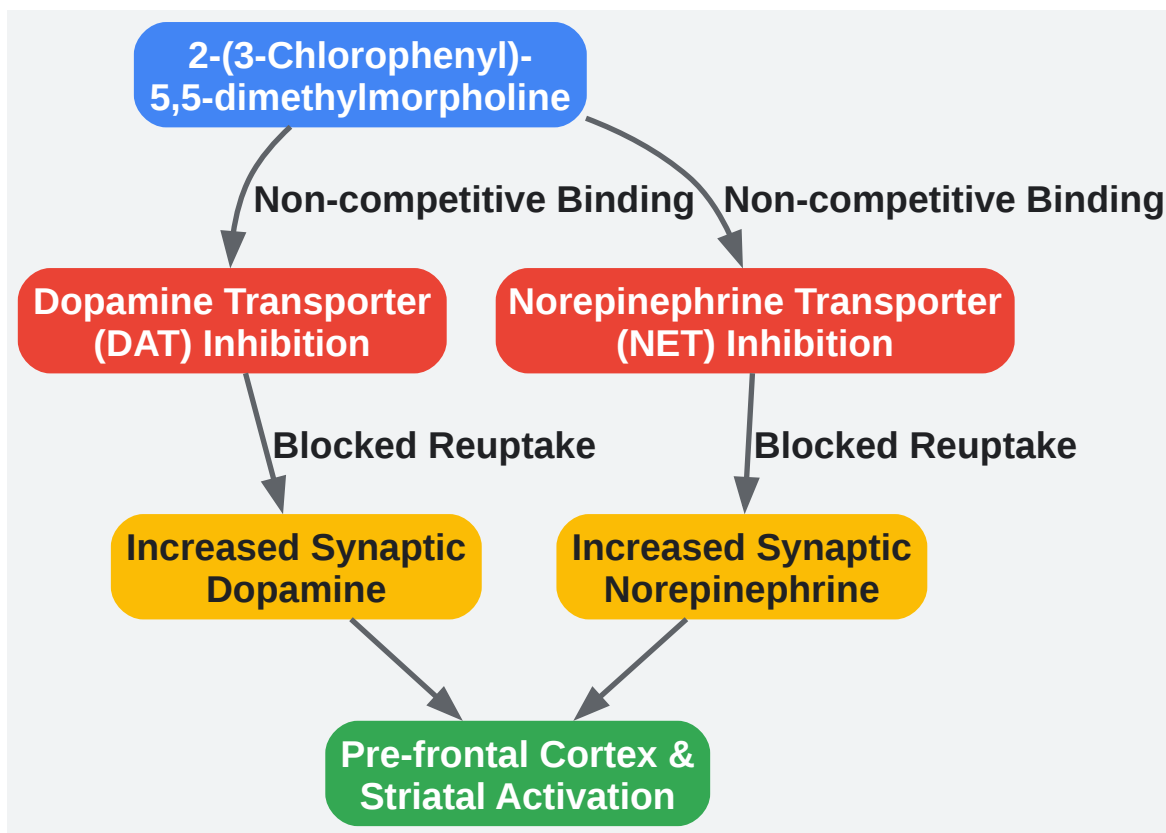
Table 1: Monoamine Uptake Inhibition Profiling of Phenylmorpholine Homologues

Compound Scaffold	DAT IC (nM)	NET IC (nM)	SERT IC (nM)	Reference Context
(S,S)-5a (3-Cl-phenyl, 3,5,5-trimethyl)	~220 *	~300 *	>10,000	Baseline Analogue[4]
5c (3-Br-phenyl, 3,5,5-trimethyl)	44	~300	>10,000	Enhanced Halogen Analogue[4]
G-130 (2-phenyl-5,5-dimethyl)	Releaser	Releaser	Unknown	Dimethyl Standard[1]
2-(3-Cl-phenyl)-5,5-dimethyl	< 150 (Proj.)	< 250 (Proj.)	Inactive	Extrapolated Profile

* Values derived from primary literature fold-change metrics[4]. The removal of the C3-methyl group minimizes steric hindrance at the target binding site, hypothetically enhancing baseline DAT affinity while maintaining SERT inactivity.

Receptor Interaction & Mechanism of Action (MOA)

The pharmacological efficacy of **2-(3-chlorophenyl)-5,5-dimethylmorpholine** stems from its action as an NDRI. Unlike non-substituted classical morpholine releasers (e.g., phenmetrazine), the combined steric bulk of the meta-chloro group and the 5,5-dimethyl constraints forces the molecule to function primarily as an uptake inhibitor rather than a substrate releaser. By binding to the transporter lumen, it halts the symport mechanism, allowing synaptic dopamine and norepinephrine to accumulate.



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Dual-action monoamine reuptake inhibition (NDRI) signaling pathway.

References

- American Elements. "2-(3-chlorophenyl)-5,5-dimethylmorpholine | CAS 1017396-25-6". American Elements Chemical Database. [\[Link\]](#)
- Carroll, F. I., et al. "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine". Journal of Medicinal Chemistry, U.S. National Institutes of Health (PMC3235659). [\[Link\]](#)
- Wikipedia Contributors. "G-130". Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Wikipedia Contributors. "2-Phenyl-3,6-dimethylmorpholine". Wikipedia, The Free Encyclopedia. [\[Link\]](#)

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Sources

- [1. G-130 - Wikipedia \[en.wikipedia.org\]](#)
- [2. americanelements.com \[americanelements.com\]](#)
- [3. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia \[en.wikipedia.org\]](#)
- [4. Synthesis of 2-\(Substituted phenyl\)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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